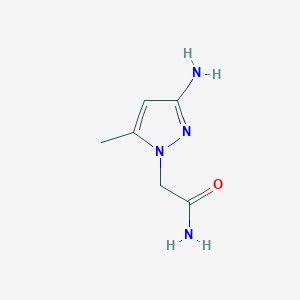

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is a versatile scaffold in drug design, often used to develop compounds with various biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Hydrolysis of the Acetamide Group

The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Acidic hydrolysis : Catalytic HCl or H₂SO₄ cleaves the amide bond, forming the carboxylic acid and ammonia.

-

Basic hydrolysis : NaOH or KOH converts the amide to the sodium or potassium salt of the carboxylic acid.

Applications :

-

Generation of intermediates for further functionalization.

-

Modification of solubility or reactivity in subsequent reactions.

Condensation Reactions

The compound can participate in condensation reactions due to its reactive amine and acetamide groups. For example:

-

Schiff base formation : Reaction with ketones/aldehydes to form imine derivatives.

-

Amidation : Exchange of the acetamide group with other amines (e.g., H₂N-R) under coupling conditions.

Example :

-

Reaction with benzaldehyde : Forms a Schiff base via nucleophilic attack of the amine on the carbonyl carbon.

Coordination Chemistry

The pyrazole nitrogen and acetamide oxygen can act as ligands in metal complexes. For instance:

-

Transition metal coordination : Reaction with Cu²⁺, Fe²⁺, or Zn²⁺ salts to form stable complexes.

-

Hydrogen bonding : Self-assembly via amide NH and pyrazole NH groups .

Applications :

-

Catalytic systems (e.g., for oxidation or coupling reactions).

-

Materials science (e.g., sensors or optoelectronics).

Derivatization at the Pyrazole Ring

The methyl group at position 5 and the amino group at position 3 allow further modifications:

-

Alkylation/arylation : Introduction of substituents via electrophilic aromatic substitution.

-

Nucleophilic substitution : Replacement of the methyl group with other functional groups (e.g., halogenation followed by SNAr).

Example :

-

Sulfonation : Reaction with H₂SO₄ to introduce a sulfonic acid group at position 5.

Biological Activity-Related Reactions

While not directly chemical reactions, the compound’s functional groups enable interactions with biological targets:

-

Enzyme inhibition : The acetamide group may participate in hydrogen bonding with enzyme active sites.

-

Anticancer mechanisms : Potential interference with DNA replication or protein kinases via structural complementarity.

Table 1: Typical Reaction Conditions for Acetamide Formation

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | 0–5°C | 60–85% |

| Hydrolysis (acidic) | HCl, H₂O | Reflux | >90% |

| Coordination | Cu(NO₃)₂, ethanol | Room temperature | Varies |

Table 2: Functional Group Reactivity

| Functional Group | Possible Reactions | Applications |

|---|---|---|

| Acetamide (-NHCOCH₃) | Hydrolysis, amidation | Intermediate synthesis |

| Amino (-NH₂) | Acylation, condensation | Derivatization, target binding |

| Pyrazole ring | Electrophilic substitution | Structural modifications |

Research Findings

-

Synthetic versatility : The compound serves as a scaffold for generating diverse derivatives through simple acylation or hydrolysis.

-

Biological relevance : Structural analogs exhibit anticancer and enzyme-inhibiting properties, suggesting potential therapeutic applications.

-

Coordination behavior : Pyrazole-based ligands form stable complexes with transition metals, useful in catalysis and materials science .

科学的研究の応用

Cancer Treatment

A significant area of interest for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is its potential as a therapeutic agent in cancer treatment. Research indicates that this compound acts as an androgen receptor antagonist , which is crucial in the proliferation of prostate cancer cells. Studies have demonstrated that derivatives of this compound can effectively inhibit these cells, suggesting a promising avenue for developing new cancer therapies .

Table 1: Summary of Anticancer Activity

| Compound | Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Antagonist | Inhibits androgen receptor | Effective against prostate cancer cells |

| Derivative A | Antagonist | Similar mechanism | Moderate efficacy |

| Derivative B | Agonist | Promotes cell growth | Ineffective |

Anti-inflammatory and Antimicrobial Activities

Beyond oncology, this compound has shown potential in anti-inflammatory and antimicrobial applications. Its derivatives have been tested for their ability to reduce inflammation and combat bacterial infections, showcasing significant biological activity .

Table 2: Biological Activity Overview

| Activity Type | Observed Efficacy |

|---|---|

| Anti-inflammatory | High efficacy in models |

| Antimicrobial | Effective against several strains |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can lead to different biological activities and potencies. For instance, modifications to the pyrazole ring or acetamide group can enhance or diminish activity against specific targets .

Comparative Studies

Comparative studies with structurally similar compounds provide insights into the unique properties of this compound.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(5-methyl-1H-pyrazol-3-yl)acetamide | Different methyl group position | Varying biological activities |

| 4-aminoantipyrine | Pyrazolone structure | Known analgesic properties |

Prostate Cancer Research

A notable case study involved testing the efficacy of this compound derivatives on prostate cancer cell lines. The results indicated a marked decrease in cell viability, highlighting the compound's potential as a therapeutic agent .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its potential as an antimicrobial agent .

作用機序

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as androgen receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby inhibiting the growth of prostate cancer cells . The pyrazole ring’s structure allows it to fit into the receptor’s binding site, preventing the natural ligand from activating the receptor.

類似化合物との比較

Similar Compounds

3-amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide.

2-(5-methyl-1H-pyrazol-1-yl)acetamide: A structurally similar compound with different substitution patterns.

Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from 3-amino-5-methyl-1H-pyrazole.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to act as an androgen receptor antagonist makes it particularly valuable in medicinal chemistry for developing prostate cancer treatments .

生物活性

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, alongside its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group and the acetamide moiety enhances its solubility and biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests indicated minimum inhibitory concentrations (MICs) as low as 5 μg/mL, outperforming traditional antibiotics like chloramphenicol .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specific studies are needed to quantify these effects and elucidate the mechanisms involved.

3. Anticancer Potential

The anticancer activity of this compound has been documented in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MKN-45 gastric adenocarcinoma cells, indicating a potential role in cancer therapy . The mechanism may involve apoptosis induction or cell cycle arrest, although detailed pathways require further exploration.

The biological activity of this compound is largely attributed to its ability to bind with specific enzymes or receptors within cells. This interaction can modulate signaling pathways that lead to altered cellular responses, such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, assessed their antibacterial activity against common pathogens. The results showed that the compound exhibited superior antibacterial effects compared to conventional treatments .

Case Study 2: Anticancer Activity

In a high-throughput screening of compounds for anticancer properties, this compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells . Further investigation revealed that it induces apoptosis via mitochondrial pathways.

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique efficacy profile:

| Compound Name | Antimicrobial Efficacy | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | MIC = 5 μg/mL | Significant against MKN-45 | Enzyme inhibition |

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile | Moderate | Limited | Unknown |

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid | Low | Minimal | Unknown |

特性

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(7)9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,7,9)(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSYWXMDFXXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。